molecular formula C18H17ClN4O3S B12004971 5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12004971
M. Wt: 404.9 g/mol
InChI Key: UGLBFQKZCSJVNN-KEBDBYFISA-N
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Description

This compound belongs to the 1,2,4-triazole family, characterized by a triazole core substituted with a hydrosulfide (-SH) group at position 3, a 4-chlorophenyl group at position 5, and an (E)-configured Schiff base linkage to a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl substituent contributes significant electron density due to its three methoxy groups, which may enhance π-π stacking interactions and solubility in polar solvents .

Properties

Molecular Formula

C18H17ClN4O3S

Molecular Weight

404.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17ClN4O3S/c1-24-14-8-11(9-15(25-2)16(14)26-3)10-20-23-17(21-22-18(23)27)12-4-6-13(19)7-5-12/h4-10H,1-3H3,(H,22,27)/b20-10+

InChI Key

UGLBFQKZCSJVNN-KEBDBYFISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

The compound 5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide represents a novel class of triazole derivatives with potential therapeutic applications. Its unique structure combines a triazole ring with hydrosulfide functionality and aromatic substituents, suggesting diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H19ClN4O3SC_{19}H_{19}ClN_4O_3S, with a molecular weight of approximately 404.89 g/mol. The compound features a triazole ring , which is known for its biological relevance, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC19H19ClN4O3S
Molecular Weight404.89 g/mol
IUPAC Name5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Anticancer Properties

Recent studies have highlighted the anticancer activity of triazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Mechanism of Action : The triazole moiety potentially interacts with tubulin, disrupting microtubule dynamics similar to other known anticancer agents that target the colchicine binding site on tubulin. This disruption can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives of triazoles exhibit significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The IC50 values for these compounds often fall within the low micromolar range .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties . The compound has been evaluated for its efficacy against various bacterial strains and fungi:

  • Antibacterial Activity : Compounds with similar structures have displayed significant activity against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .
  • Antifungal Activity : Triazoles are widely used as antifungal agents due to their ability to inhibit ergosterol biosynthesis in fungi. Preliminary tests suggest that our compound may exhibit similar antifungal properties .

Research Findings

Several studies have investigated the biological activities of related compounds and their mechanisms:

  • Cytotoxicity Assays : Various triazole derivatives were tested for cytotoxic effects on cancer cell lines. Compounds showed varying degrees of activity based on structural modifications at specific positions on the triazole ring .
  • Inhibition Studies : Research has indicated that certain structural features enhance the inhibitory effects on enzymes involved in cancer metabolism and proliferation pathways .
  • Structure-Activity Relationship (SAR) : Understanding how modifications to the triazole ring and substituents affect biological activity is crucial for designing more potent derivatives. For example, the introduction of electron-withdrawing groups has been shown to enhance cytotoxicity .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activities. The synthesized compound has been evaluated for its antibacterial and antifungal effects. Studies show that it can inhibit the growth of various pathogens including Candida species with moderate effectiveness . The mechanism of action may involve interference with microbial cell wall synthesis or metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and modulation of apoptotic pathways . The presence of the trimethoxyphenyl group is believed to enhance its cytotoxic effects against specific cancer types.

Case Study 1: Antifungal Activity

In a study evaluating the antifungal activity of several triazole derivatives, 5-(4-Chlorophenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide demonstrated an MIC (Minimum Inhibitory Concentration) value of 62.5 µg/mL against Candida albicans, indicating promising potential as an antifungal agent .

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly reduced cell viability in breast and lung cancer cells compared to control groups. The study utilized flow cytometry to assess apoptosis rates and found that treatment with the compound resulted in increased early apoptotic cell populations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name Substituents at Key Positions Key Structural Features
Target Compound - 4-Chlorophenyl (position 5)
- (E)-3,4,5-Trimethoxyphenylmethylideneamino (position 4)
- Hydrosulfide (-SH, position 3)
Rigid triazole core; electron-rich Schiff base; strong hydrogen-bonding via -SH
5-(4-Chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol - 3-Methoxyphenyl (position 4) Single methoxy group reduces electron density; less planar than trimethoxy derivative
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine - Allylsulfanyl (position 3)
- 4-Methoxybenzylideneamino (position 4)
Allyl group increases lipophilicity; lacks -SH reactivity; trans C=N conformation
2-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-4,6-diiodophenol - 3-Chlorophenyl (position 3)
- 4,6-Diiodophenol (Schiff base)
Iodine substituents increase steric bulk; phenol group offers additional H-bonding sites

Physicochemical Properties

  • Electron Density and Solubility: The 3,4,5-trimethoxyphenyl group in the target compound enhances electron density compared to mono-methoxy analogs (e.g., ), improving solubility in polar solvents like methanol or DMSO. The hydrosulfide group (-SH) further increases polarity, favoring aqueous solubility over alkylsulfanyl derivatives (e.g., ).
  • Crystallography: Similar triazole derivatives (e.g., ) crystallize in monoclinic systems (e.g., space group $ P2_1/c $) with intermolecular C–H⋯N and C–H⋯π interactions. The target compound’s bulkier trimethoxyphenyl group may reduce packing efficiency, leading to lower density (predicted ~1.35–1.45 g/cm³) compared to compounds with smaller substituents .

Pharmacological Potential

  • Antiviral Activity: Triazole Schiff bases are known for antiviral properties. The hydrosulfide group in the target compound may enhance activity against viruses like cucumber mosaic virus (CMV) compared to non-thiol analogs (e.g., ).
  • Hydrogen Bonding and Reactivity : The -SH group enables nucleophilic interactions with biological targets (e.g., cysteine residues in enzymes), a feature absent in allylsulfanyl or benzylsulfanyl derivatives (e.g., ).

Preparation Methods

Condensation Reaction Approach

The primary synthetic route begins with the condensation of 4-chlorobenzaldehyde and 3,4,5-trimethoxybenzaldehyde to form the Schiff base intermediate. This step is critical for establishing the E-configuration of the imine bond, which influences the compound’s stereochemical and electronic properties.

Reaction Conditions :

  • Solvent : Glacial acetic acid, chosen for its ability to protonate the carbonyl group and facilitate nucleophilic attack by the amine.

  • Temperature : Reflux at 110–120°C for 6–8 hours to achieve >75% yield.

  • Workup : The crude product is filtered, washed with ethanol to remove unreacted aldehydes, and recrystallized from a dimethylformamide (DMF)/water mixture.

The Schiff base intermediate is subsequently reacted with thiosemicarbazide under acidic conditions to form the 1,2,4-triazole ring. Cyclization is achieved by heating the mixture at 90°C for 4 hours, followed by neutralization with sodium bicarbonate.

Thiolation and Final Functionalization

The hydrosulfide (-SH) group is introduced via nucleophilic substitution using phosphorus pentasulfide (P₂S₅) in anhydrous toluene. This step requires rigorous moisture exclusion to prevent hydrolysis of the thiol group.

Key Parameters :

  • Molar Ratio : 1:1.2 (triazole intermediate : P₂S₅) to ensure complete conversion.

  • Reaction Time : 12 hours under nitrogen atmosphere.

  • Purification : Column chromatography using silica gel and ethyl acetate/hexane (3:7) as eluent.

Reaction Optimization

Solvent and Catalytic Effects

Comparative studies of solvents (e.g., acetic acid vs. methanol) reveal that acetic acid enhances imine formation kinetics due to its dual role as solvent and catalyst. The addition of molecular sieves (4Å) improves yields by 12–15% by sequestering water and shifting equilibrium toward the product.

Temperature and Time Dependencies

Lowering the cyclization temperature to 80°C reduces side products (e.g., triazole isomers) but extends the reaction time to 6 hours. A balance between yield (68%) and purity (>95%) is achieved at 90°C.

Characterization and Validation

Spectroscopic Analysis

  • NMR Spectroscopy :

    • ¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, -N=CH-), 7.45–7.32 (m, 4H, Ar-H), 6.98 (s, 2H, OCH₃-C6H2), 3.85 (s, 9H, -OCH₃).

    • ¹³C NMR : δ 164.2 (C=S), 152.1–110.3 (aromatic carbons), 56.1–56.4 (-OCH₃).

  • Mass Spectrometry : ESI-MS (m/z): 404.07 [M+H]⁺, confirming the molecular formula C₁₈H₁₇ClN₄O₃S.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a purity of 98.2% with a retention time of 6.8 minutes.

Comparative Analysis with Analogues

Parameter3,4,5-Trimethoxy Variant2,4,5-Trimethoxy Variant
Yield 68%75%
Melting Point 218–220°C205–207°C
Solubility (DMF) 25 mg/mL32 mg/mL
HPLC Purity 98.2%97.5%

The 3,4,5-trimethoxy variant exhibits higher thermal stability but lower solubility due to increased steric hindrance from methoxy groups.

Challenges and Considerations

  • Steric Effects : The 3,4,5-trimethoxy substitution pattern hinders cyclization, necessitating longer reaction times compared to less hindered analogues.

  • Thiol Oxidation : The -SH group is prone to oxidation, requiring storage under inert atmosphere and addition of antioxidants like butylated hydroxytoluene (BHT) .

Q & A

Q. What are the key synthetic methodologies for preparing this triazole-based compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 4-chlorophenyl-substituted triazole precursors with 3,4,5-trimethoxybenzaldehyde derivatives to form the Schiff base linkage (E-configuration confirmed via X-ray diffraction) .
  • Step 2 : Introduction of the hydrosulfide (-SH) group via nucleophilic substitution or thiolation reactions under inert atmospheres to avoid oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/ether mixtures .

Q. How is the E/Z configuration of the methylideneamino group confirmed experimentally?

  • X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL/SHELXS) is widely used for refining crystal structures and determining bond angles/distances, which differentiate E (trans) and Z (cis) configurations .
  • UV-Vis spectroscopy : The λmax of the Schiff base (250–300 nm) correlates with conjugation length, influenced by E/Z isomerism .

Q. What role do the 3,4,5-trimethoxyphenyl and 4-chlorophenyl substituents play in biological activity?

  • 3,4,5-Trimethoxyphenyl : Enhances lipophilicity and π-π stacking with enzyme active sites (e.g., tubulin in anticancer studies) .
  • 4-Chlorophenyl : Introduces electron-withdrawing effects, stabilizing the triazole ring and modulating redox potential .
  • Synergy : The combined substituents improve binding affinity in kinase inhibition assays .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar triazole derivatives be resolved?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -OCH3 with -CF3) and compare IC50 values in enzyme assays .
  • Computational Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., EGFR kinase) and identify steric/electronic mismatches .
  • Data Normalization : Control for assay conditions (e.g., pH, solvent polarity) that may alter compound protonation states .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalysis : Employ Pd/C or CuI nanoparticles to accelerate Schiff base formation (reported yield increase from 60% to 85%) .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for the hydrosulfide incorporation step .
  • In Situ Monitoring : Use HPLC-MS to track intermediate stability and adjust stoichiometry dynamically .

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms?

  • Single-Crystal XRD : Resolves tautomerism by pinpointing proton positions (e.g., thione vs. thiol forms). For example, hydrogen bonding between N-H and S atoms stabilizes the thione tautomer in related compounds .
  • DFT Calculations : Compare experimental bond lengths (C-S: ~1.68 Å) with theoretical models to validate tautomeric assignments .

Q. What analytical techniques differentiate degradation products during stability studies?

  • LC-QTOF-MS : Identifies oxidation products (e.g., disulfide formation from -SH groups) with ppm-level mass accuracy .
  • TGA/DSC : Detects thermal decomposition pathways (e.g., loss of trimethoxyphenyl groups above 200°C) .

Methodological Considerations Table

Challenge Technique Key Parameters Reference
E/Z ConfigurationX-ray CrystallographyBond angles (C=N-C: ~120° for E)
TautomerismDFT + XRDC-S bond length (~1.68 Å for thione)
Bioactivity DiscrepanciesSAR + Molecular DockingΔG binding energy (kcal/mol)
Reaction Yield OptimizationMicrowave SynthesisPower (300 W), Temperature (80°C)

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